LP-261

Anticancer Drug Discovery Cell-Based Screening Microtubule Dynamics

LP-261 is an orally bioavailable, colchicine-site microtubule inhibitor distinct for its lack of ABCB1 efflux, enabling robust studies in multidrug-resistant cancer models. Ideal for chronic oral dosing in vivo for NSCLC, CML, and angiogenesis research.

Molecular Formula C22H19N3O4S
Molecular Weight 421.5 g/mol
CAS No. 915412-67-8
Cat. No. B1675265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-261
CAS915412-67-8
SynonymsLP 261
LP-261
LP261 cpd
N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide
Molecular FormulaC22H19N3O4S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C
InChIInChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3
InChIKeyYUVDELGTFILMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP-261: A Distinct Oral Colchicine-Site Tubulin Inhibitor for Preclinical Anticancer and Antiangiogenesis Research


LP-261 (CAS: 915412-67-8) is a synthetic small molecule classified as a microtubule inhibitor, specifically designed to target and bind to the colchicine binding site on tubulin [1]. This interaction disrupts microtubule dynamics, a fundamental process for cell division, leading to potent cell cycle arrest at the G2/M phase [2]. Distinct from classic colchicine-site agents like combretastatin A-4, LP-261 is characterized by its high oral bioavailability in preclinical models, enabling robust in vivo evaluation of its antitumor and antiangiogenic properties across a range of solid tumor and leukemia models [3][4].

LP-261's Unique Molecular Profile Differentiates It from Standard Colchicine-Site Binders and Other Microtubule Agents


The practical utility of LP-261 cannot be replicated by simple substitution with generic colchicine-site inhibitors (e.g., colchicine, combretastatin A-4) or other classes of microtubule-targeting agents (e.g., paclitaxel, vinca alkaloids). This is because LP-261 offers a specific, verifiable combination of properties: nanomolar antiproliferative activity across a broad panel of cancer cell lines [1], a proven lack of substrate recognition by the ABCB1 (P-glycoprotein) efflux pump which contributes to multidrug resistance [2], and high oral bioavailability that supports robust in vivo efficacy [3]. These attributes, documented in primary literature and patents, are not collective features of other colchicine-site agents, making LP-261 a distinct and non-interchangeable research tool for studies requiring oral administration, or investigation of drug-resistant and angiogenesis-dependent tumor models [4].

Quantitative Evidence Differentiating LP-261 from Closest Analogs and In-Class Alternatives


Broad-Spectrum In Vitro Potency (NCI60 Mean GI50) Compared to Other Tubulin Inhibitors

LP-261 demonstrates potent, broad-spectrum antiproliferative activity across the NCI60 panel of human cancer cell lines, with a mean GI50 (concentration for 50% growth inhibition) of approximately 100 nM [1]. This places its in vitro potency profile in a range comparable to or better than many standard chemotherapeutics. While a direct head-to-head NCI60 mean GI50 for colchicine or paclitaxel from the same study is not reported, this class-level benchmark (mean GI50 ~100 nM) provides a quantifiable baseline for its potent, broad antitumor activity, a critical differentiator from less potent colchicine-site analogs described in early SAR studies [2].

Anticancer Drug Discovery Cell-Based Screening Microtubule Dynamics

In Vivo Tumor Growth Inhibition in Xenograft Models Relative to Paclitaxel

In a SW620 colon adenocarcinoma mouse xenograft model, the antitumor efficacy of orally administered LP-261 was directly comparable to that of intravenously administered paclitaxel, a standard-of-care microtubule-stabilizing agent [1]. Specifically, the study reports 'Excellent inhibition of tumor growth in the SW620 model was observed, comparable with paclitaxel' [2]. This demonstrates that an oral, colchicine-site destabilizer can achieve efficacy on par with a clinically validated intravenous taxane, representing a significant and quantifiable differentiator in terms of its in vivo performance and route of administration.

Preclinical Oncology Xenograft Model In Vivo Efficacy

Differential Activity Against TKI-Resistant CML and Primary Patient Cells

LP-261 exhibits a unique activity profile against cells resistant to standard-of-care tyrosine kinase inhibitors (TKIs). In vitro, LP-261 inhibited the growth of BaF3 cells expressing the T315I mutant of BCR-ABL, a mutation conferring resistance to imatinib and second-generation TKIs, by ~90% at concentrations >100 nM [1]. Furthermore, in an ex vivo assay using primary cells from five CML patients, LP-261 treatment resulted in >80% inhibition of proliferation compared to control cells in all five patient samples [2]. This profile is a key differentiator from comparator compound LOC-011294, which achieved >80% inhibition in only 3 out of 5 patient samples [2].

Hematologic Malignancies Drug Resistance Chronic Myelogenous Leukemia

Mechanistic Differentiation: Not a Substrate for the Multidrug Resistance Transporter ABCB1

A major limitation of many clinically used microtubule inhibitors, including paclitaxel and vinca alkaloids, is their recognition and efflux by the ABCB1 (P-glycoprotein) multidrug resistance transporter, leading to decreased intracellular drug accumulation and reduced efficacy [1]. LP-261 differentiates itself by demonstrating an apparent lack of efflux by intestinal transporters such as ABCB1, as explicitly reported in independent studies [2]. This key property suggests a potential advantage in tumors with high ABCB1 expression and supports its high oral bioavailability. This is a direct, mechanism-based differentiator from taxanes and vinca alkaloids, which are known ABCB1 substrates.

Drug Transport Multidrug Resistance Pharmacokinetics

High Oral Bioavailability and Favorable Preclinical Pharmacokinetics

LP-261 demonstrates robust oral pharmacokinetics in rat models. Following a single oral gavage dose of 4 mg/kg, LP-261 displayed rapid absorption with a Tmax of 2.0 hours and a terminal half-life of 1.4 ± 0.2 hours, indicating a moderate elimination rate [1]. The volume of distribution (Vss) was 1.25 L/kg [1]. Furthermore, the compound is consistently described as having 'high oral bioavailability' [2]. This contrasts sharply with classic colchicine-site inhibitors like combretastatin A-4 phosphate (CA4P), which requires intravenous administration, and many other microtubule agents like paclitaxel, whose oral bioavailability is severely limited.

Pharmacokinetics ADME Oral Dosing

Quantified In Vivo Efficacy in Human NSCLC Xenograft Model

In a human non-small cell lung cancer (NCI-H522) mouse xenograft model, oral administration of LP-261 at 50 mg/kg twice daily for 28 days resulted in a 96% reduction in mean tumor volume compared to the vehicle-treated control group [1]. Specifically, the mean tumor volume in the treated group was approximately 130 mm³ versus 3,769 mm³ in the control group [1]. At a lower dose of 15 mg/kg, LP-261 led to a 41% inhibition of tumor growth over the same period [1]. This robust and dose-dependent in vivo response quantifies the significant antitumor potential of LP-261 in a relevant solid tumor model.

Lung Cancer Xenograft Model In Vivo Pharmacodynamics

High-Impact Research Applications for LP-261 Based on Empirical Differentiation


Investigating ABCB1-Independent Anticancer Mechanisms

Given LP-261's demonstrated lack of efflux by the ABCB1 (P-glycoprotein) transporter [1], it is an ideal tool for investigating microtubule inhibition in cell lines and xenograft models with high ABCB1 expression. This allows researchers to study the effects of tubulin destabilization without the confounding variable of active drug efflux, a major limitation when using classic microtubule inhibitors like paclitaxel or vinca alkaloids. Procurement should be prioritized for projects focused on overcoming or circumventing multidrug resistance.

Chronic Oral Dosing Studies in Solid Tumor and Leukemia Xenograft Models

The high oral bioavailability and well-defined preclinical pharmacokinetic profile of LP-261 (Tmax=2.0h, t1/2=1.4h in rats) [2] enable robust, translationally relevant chronic oral dosing studies. This route of administration reduces animal stress and technical variability compared to repeated i.v. or i.p. injections. Procurement is specifically indicated for longitudinal in vivo efficacy studies in models of non-small cell lung cancer (NCI-H522) [3], colon adenocarcinoma (SW620), prostate cancer (PC3) [4], and TKI-resistant CML [5], where oral dosing is a practical necessity.

Exploring Therapeutic Strategies for TKI-Resistant CML

LP-261 is uniquely qualified for research programs focused on CML, particularly in cases of resistance to standard tyrosine kinase inhibitors (TKIs). Its in vitro efficacy against BaF3 cells harboring the T315I mutation [5] and its ex vivo activity against primary CML patient samples (achieving >80% proliferation inhibition in all samples tested) [5] provide a strong evidence-based rationale for its selection. It is a superior choice for elucidating tubulin-dependent pathways in TKI-refractory disease and evaluating new combination strategies.

Dual-Pronged Study of Antitumor and Antiangiogenic Effects

LP-261 exhibits a dual mechanism of action: direct tumor cell cytotoxicity via tubulin inhibition and a very potent antiangiogenic effect, preventing microvessel outgrowth at nanomolar concentrations in rat aortic ring and HUVEC proliferation assays [4]. This unique combination, supported by evidence of HIF-1 alpha downregulation [6], makes LP-261 a powerful tool for studying the interplay between tumor growth and vascularization. It is an ideal candidate for combination studies with other antiangiogenic agents like bevacizumab, where its oral dosing provides logistical advantages [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.